molecular formula C6H4ClN3 B8644869 2-Amino-3-chloroisonicotinonitrile CAS No. 1393106-23-4

2-Amino-3-chloroisonicotinonitrile

Cat. No. B8644869
M. Wt: 153.57 g/mol
InChI Key: GMLHMKIKKFCLMZ-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

2-Amino-4-cyanopyridine (8.00 g, 67.2 mmol) was dissolved in DMF (40 mL), and the solution was stirred at 50° C. for 1 hour after adding N-chlorosuccinimide (8.97 g, 67.2 mmol). After the reaction was completed, a sodium hydrogen carbonate aqueous solution was added under ice-cooled condition, and the precipitated solid was collected by filteration. The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50) to give 2-amino-5-chloro-4-cyanopyridine (6.23 g, yield 60%) and 2-amino-3-chloro-4-cyanopyridine (0.254 g, yield 2%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[CH:4][N:3]=1.[NH2:1][C:2]1[C:7]([Cl:10])=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condition
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected by filteration
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=C(C(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
NC1=NC=CC(=C1Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.254 g
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09000186B2

Procedure details

2-Amino-4-cyanopyridine (8.00 g, 67.2 mmol) was dissolved in DMF (40 mL), and the solution was stirred at 50° C. for 1 hour after adding N-chlorosuccinimide (8.97 g, 67.2 mmol). After the reaction was completed, a sodium hydrogen carbonate aqueous solution was added under ice-cooled condition, and the precipitated solid was collected by filteration. The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50) to give 2-amino-5-chloro-4-cyanopyridine (6.23 g, yield 60%) and 2-amino-3-chloro-4-cyanopyridine (0.254 g, yield 2%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[CH:4][N:3]=1.[NH2:1][C:2]1[C:7]([Cl:10])=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condition
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected by filteration
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=C(C(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
NC1=NC=CC(=C1Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.254 g
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.